molecular formula C11H12O2 B1629762 7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde CAS No. 575504-30-2

7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde

Cat. No.: B1629762
CAS No.: 575504-30-2
M. Wt: 176.21 g/mol
InChI Key: TWBNYDUVWAPGJT-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound belonging to the indene family. This compound features a fused bicyclic structure with a hydroxyl group at the 7th position, a methyl group at the 6th position, and an aldehyde group at the 4th position. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 6-methyl-2,3-dihydro-1H-indene.

    Formylation: The aldehyde group at the 4th position is introduced via formylation reactions, commonly using Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized catalytic processes to enhance yield and selectivity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield primary alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and natural product analogs.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Research into the medicinal chemistry of this compound has explored its potential as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.

Mechanism of Action

The biological activity of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

    7-Hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.

    7-Hydroxy-6-methyl-1H-indene-4-carbaldehyde:

Uniqueness

The presence of both hydroxyl and methyl groups in 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique chemical properties, making it a versatile intermediate in synthetic chemistry and a promising candidate for various scientific research applications.

Properties

IUPAC Name

7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-8(6-12)9-3-2-4-10(9)11(7)13/h5-6,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBNYDUVWAPGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC2=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629912
Record name 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575504-30-2
Record name 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a clear solution of 5-Methyl-indan-4-ol (6 gm, 0.0405 mole) in 30 ml Trifluoroacetic acid, Hexamine (5.7 gm, 0.0405 mole) was added at 25-28° C. The reaction mixture was heated and stirred at 85-90° C. for 6 hours. The cooled reaction mixture was poured into saturated Sodium bicarbonate solution and extracted with Ethylacetate (2×200 ml). The organic layer was dried over Sodium sulphate and distilled under vacuum to give a crude product which was purified by column chromatography using Ethyl acetate:Hexane (10:90) as mobile phase The collected fractions were distilled to give 5.4 gm of desired product as a solid.
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6 g
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5.7 g
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30 mL
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Yield
76%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Methylindan-4-ol (4.50 g) and hexamethylenetetramine (4.26 g) were dissolved in trifluoroacetic acid (100 mL), and the mixture was stirred at 90° C. overnight. Water was added to the reaction mixture. After stirring for 30 min, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, saturated sodium hydrogen carbonate and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (4.76 g).
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4.5 g
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4.26 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde
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7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde
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7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde
Reactant of Route 6
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7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde

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